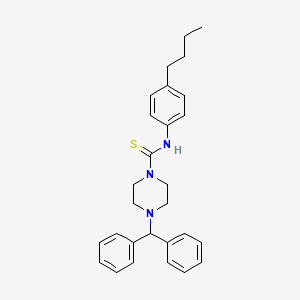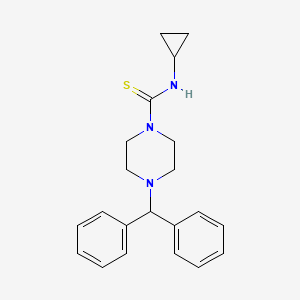
Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes methoxybenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE typically involves multiple steps, including the esterification of methoxybenzoic acid derivatives with appropriate alcohols under acidic conditions. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoate groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the methoxybenzoate structure but differs in its functional groups and overall structure.
Other Methoxybenzoate Derivatives: Compounds with similar methoxybenzoate groups but varying in their substituents and overall molecular architecture.
Uniqueness
4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C32H30O6 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
[4-[2-[4-(3-methoxybenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C32H30O6/c1-5-32(2,24-12-16-26(17-13-24)37-30(33)22-8-6-10-28(20-22)35-3)25-14-18-27(19-15-25)38-31(34)23-9-7-11-29(21-23)36-4/h6-21H,5H2,1-4H3 |
Clave InChI |
GIHAWNDJYCKZPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10868626.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868628.png)
![2-{1-phenyl-3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10868636.png)
![N'-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10868637.png)
![2-[5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10868642.png)
![3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10868651.png)
![3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10868652.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10868655.png)
![10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868670.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10868677.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(1E)-N-phenylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868686.png)


